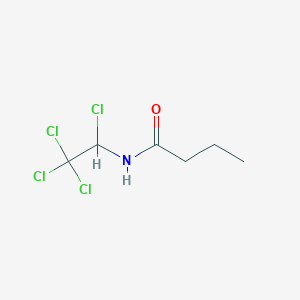
N-(1,2,2,2-Tetrachloroethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,2,2-Tetrachloroethyl)butanamide is a chemical compound with the molecular formula C6H9Cl4NO It is an amide derivative characterized by the presence of a tetrachloroethyl group attached to the nitrogen atom of butanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2,2-Tetrachloroethyl)butanamide typically involves the reaction of butanamide with tetrachloroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Butanamide and tetrachloroethylene.
Catalyst: A suitable catalyst such as a Lewis acid.
Conditions: Elevated temperatures (typically around 100-150°C) and the use of an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,2,2-Tetrachloroethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated amides or amines.
Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(1,2,2,2-Tetrachloroethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(1,2,2,2-Tetrachloroethyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrachloroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,2,2,2-Trichloroethyl)butanamide: Similar structure but with one less chlorine atom.
N-(1,2,2,2-Tetrachloroethyl)benzamide: Contains a benzamide group instead of butanamide.
N-(2,2,2-Trichloro-1-(2-naphthylamino)ethyl)butanamide: Contains a naphthylamino group.
Uniqueness
N-(1,2,2,2-Tetrachloroethyl)butanamide is unique due to its specific tetrachloroethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
32786-68-8 |
|---|---|
Molecular Formula |
C6H9Cl4NO |
Molecular Weight |
252.9 g/mol |
IUPAC Name |
N-(1,2,2,2-tetrachloroethyl)butanamide |
InChI |
InChI=1S/C6H9Cl4NO/c1-2-3-4(12)11-5(7)6(8,9)10/h5H,2-3H2,1H3,(H,11,12) |
InChI Key |
ZUXWRRVPLFOROY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


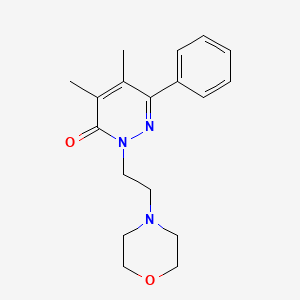
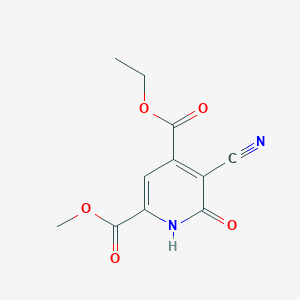
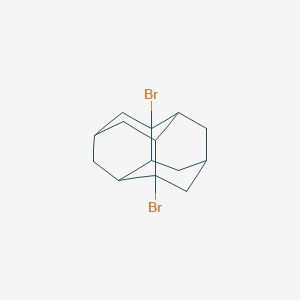

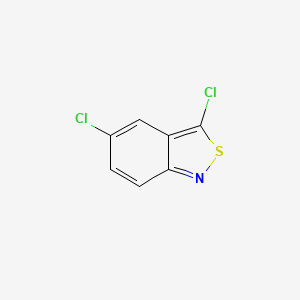
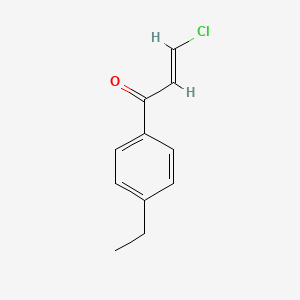


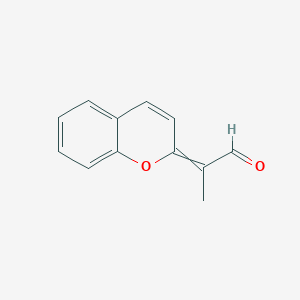
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
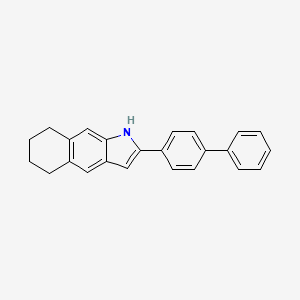
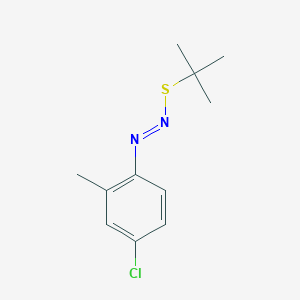
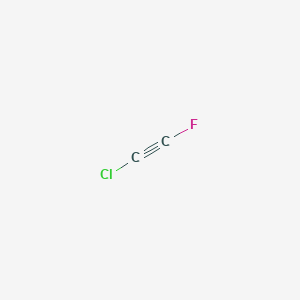
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
